molecular formula C26H30N2O4S B15100590 N-{3-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide

N-{3-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide

Cat. No.: B15100590
M. Wt: 466.6 g/mol
InChI Key: DCEMIYPYMSNCRI-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a substituted thiophene ring, with a 3,4-dimethoxyphenyl group and a morpholine moiety. The thiophene ring is further substituted with methyl groups at positions 4 and 5, enhancing steric bulk and electronic modulation.

Properties

Molecular Formula

C26H30N2O4S

Molecular Weight

466.6 g/mol

IUPAC Name

N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide

InChI

InChI=1S/C26H30N2O4S/c1-17-18(2)33-26(27-25(29)19-8-6-5-7-9-19)23(17)24(28-12-14-32-15-13-28)20-10-11-21(30-3)22(16-20)31-4/h5-11,16,24H,12-15H2,1-4H3,(H,27,29)

InChI Key

DCEMIYPYMSNCRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(C2=CC(=C(C=C2)OC)OC)N3CCOCC3)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine under basic conditions.

    Thiophene Ring Construction: The thiophene ring can be synthesized via a cyclization reaction involving sulfur-containing precursors.

    Substitution with Dimethoxyphenyl Group:

    Attachment of Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Industrial methods may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and alkyl halides for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the benzamide moiety may produce amines.

Scientific Research Applications

N-{3-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzamide-Thiophene Derivatives

Key analogs differ in substituents on the phenyl ring, morpholine positioning, or thiophene modifications. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Key Substituents Molecular Weight Key Data (Melting Point, NMR Shifts) Source
Target Compound 3,4-dimethoxyphenyl, morpholin-4-yl, 4,5-dimethyl ~555.6* Not explicitly reported (inferred from analogs) N/A
N-[3-[(4-ethoxyphenyl)-morpholin-4-yl-methyl]-4,5-dimethyl-thiophen-2-yl]-4-methoxy-benzamide 4-ethoxyphenyl, 4-methoxybenzamide ~563.7 Canonical SMILES, InChI provided
N-[3-[(3-chlorophenyl)-morpholin-4-yl-methyl]-4,5-dimethyl-thiophen-2-yl]-4-methoxy-benzamide 3-chlorophenyl, 4-methoxybenzamide ~568.1 Canonical SMILES, InChI provided
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) Simplified benzamide, 3,4-dimethoxyphenethylamine 299.3 Mp: 90°C; δH 7.62 (NH), δC 167.2 (C=O)
GR125743 4-methoxy-3-(4-methylpiperazinyl)phenyl, pyrindinyl ~471.5 Pharmacological data (5-HT receptor affinity)

*Estimated based on molecular formula.

Spectral and Tautomeric Analysis

  • IR Spectroscopy : Analogs with C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) bands confirm tautomeric equilibria (e.g., triazole-thione vs. thiol forms) . The absence of νS-H (~2500–2600 cm⁻¹) in the target compound’s analogs supports thione dominance .
  • NMR : Rip-B exhibits δH 7.62 (NH) and δC 167.2 (C=O), consistent with benzamide carbonyl stabilization .

Research Findings and Structure-Activity Relationships (SAR)

  • Benzamide Flexibility : Simplified analogs like Rip-B lack the thiophene-morpholine scaffold, resulting in lower molecular complexity and altered pharmacokinetics .
  • Triazole Derivatives : Compounds in exhibit tautomerism, which may influence metabolic stability compared to rigid benzamide-thiophene systems .

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